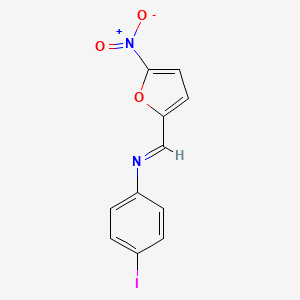
Pyridine, 2,6-bis(2-methylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2,6-bis(2-methylpropyl)- is a chemical compound with the molecular formula C13H21N It is a derivative of pyridine, where the 2 and 6 positions on the pyridine ring are substituted with 2-methylpropyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2,6-bis(2-methylpropyl)- can be achieved through several methods. One common approach involves the reaction of 2,6-dichloropyridine with isobutylmagnesium chloride (a Grignard reagent) in the presence of a catalyst. This reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of Pyridine, 2,6-bis(2-methylpropyl)- often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, biocatalytic methods using whole-cell biocatalysts have been explored for the synthesis of related compounds, offering a more sustainable and environmentally friendly alternative .
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 2,6-bis(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the 2-methylpropyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Pyridine, 2,6-bis(2-methylpropyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a ligand in pharmaceutical formulations.
Industry: It is utilized in the production of specialty chemicals, catalysts, and materials with specific properties
Wirkmechanismus
The mechanism of action of Pyridine, 2,6-bis(2-methylpropyl)- involves its interaction with various molecular targets and pathways. In biological systems, it can bind to specific enzymes and receptors, modulating their activity. The compound’s structural features allow it to participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, which are crucial for its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Bis(N-methylbenzimidazol-2-yl)pyridine: A similar compound with benzimidazole groups instead of 2-methylpropyl groups.
2,6-Bis(1H-imidazol-2-yl)pyridine: Contains imidazole groups and exhibits different coordination chemistry and biological activities.
2,6-Bis(NH-benzimidazol-2-yl)pyridine:
Uniqueness
Pyridine, 2,6-bis(2-methylpropyl)- is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These features influence its reactivity, binding affinity, and overall behavior in various chemical and biological contexts, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
883793-02-0 |
|---|---|
Molekularformel |
C13H21N |
Molekulargewicht |
191.31 g/mol |
IUPAC-Name |
2,6-bis(2-methylpropyl)pyridine |
InChI |
InChI=1S/C13H21N/c1-10(2)8-12-6-5-7-13(14-12)9-11(3)4/h5-7,10-11H,8-9H2,1-4H3 |
InChI-Schlüssel |
SQFGWKWMFKRMEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=NC(=CC=C1)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-3-[4-(carboxymethoxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B11992086.png)

![Ethyl 7-benzoyl-3-(3-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11992094.png)
![2-methyl-3-{[(E)-phenylmethylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11992110.png)

![9-Bromo-5-(4-nitrophenyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11992122.png)
![6-Amino-3-methyl-4-{2-[(4-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11992124.png)
![8-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11992130.png)
![2-(4-Bromophenyl)-7,9-dichloro-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992131.png)




![2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-2-thienylmethylidene]acetohydrazide](/img/structure/B11992163.png)
